molecular formula C8H10FN3O2 B1447804 4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine CAS No. 202330-66-3

4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine

Cat. No.: B1447804
CAS No.: 202330-66-3
M. Wt: 199.18 g/mol
InChI Key: JSPGKQOVOPWMNL-UHFFFAOYSA-N
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Description

4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C8H10FN3O2 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine typically involves multiple steps:

    Amination: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

    Methylation: The final step involves the methylation of the amine groups using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include iron powder, tin chloride, and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-1-N,3-N-dimethylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-chloro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine: Chlorine atom instead of fluorine, leading to variations in chemical properties and reactivity.

    4-fluoro-1-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine: Nitro group positioned differently, affecting the compound’s overall reactivity and interactions.

Uniqueness

4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-1-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O2/c1-10-6-4-7(11-2)8(12(13)14)3-5(6)9/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGKQOVOPWMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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